molecular formula C11H18N2O3 B14864396 (4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid

(4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid

Cat. No.: B14864396
M. Wt: 226.27 g/mol
InChI Key: FKPOSWHTDHMHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by a cyclopentyl group attached to a piperazine ring, which is further substituted with an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Cyclopentylation: The introduction of the cyclopentyl group to the piperazine ring is achieved through a cyclopentylation reaction. This step often involves the use of cyclopentyl halides and a base to facilitate the substitution reaction.

    Oxidation: The introduction of the oxo group (carbonyl) at the 3-position of the piperazine ring is achieved through an oxidation reaction. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Acetylation: The final step involves the introduction of the acetic acid moiety through an acetylation reaction. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

(4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Substituted-piperazin-1-yl)cinnolines: These compounds share a similar piperazine core but differ in their substituents and overall structure.

    Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, possessing interesting biological properties.

    [1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a similar piperazine ring but are fused with different heterocyclic systems.

Uniqueness

(4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid is unique due to its specific substitution pattern and the presence of both cyclopentyl and acetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

2-(4-cyclopentyl-3-oxopiperazin-1-yl)acetic acid

InChI

InChI=1S/C11H18N2O3/c14-10-7-12(8-11(15)16)5-6-13(10)9-3-1-2-4-9/h9H,1-8H2,(H,15,16)

InChI Key

FKPOSWHTDHMHAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.